3-Hydroxy-4H-thiochromen-4-one
Overview
Description
3-Hydroxy-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound. It is structurally related to chromones (benzopyrans), where the oxygen atom in the chromone ring is replaced by a sulfur atom. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4H-thiochromen-4-one can be synthesized through various methods. One common approach involves the combination of tert-butylthio-substituted aldehydes and β-alkynes using rhodium catalysis. This method allows for the smooth in situ intramolecular S-conjugate addition to deliver a range of S-heterocycles in a one-pot process . Another method involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of acrylates obtained from thiophenols and propiolates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form S,S-dioxide derivatives.
Reduction: Reduction reactions can modify the sulfur atom or other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the sulfur atom or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ, PCl5, or a mixture of iodine and DMSO.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include S,S-dioxide derivatives, reduced thiochromen-4-ones, and substituted thiochromen-4-ones .
Scientific Research Applications
3-Hydroxy-4H-thiochromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-4H-thiochromen-4-one involves its interaction with various molecular targets and pathways. For instance, the compound can undergo excited-state intramolecular proton transfer (ESIPT) mechanisms, which are crucial for its optical and fluorescence properties . The strong hydrogen bonds formed in the excited state play a significant role in its biological activities.
Comparison with Similar Compounds
3-Hydroxy-4H-thiochromen-4-one is unique compared to other similar compounds due to the presence of a sulfur atom in the chromone ring. Similar compounds include:
Chroman-4-one: An oxygen-containing analog with significant biological activities.
Thiochroman-4-one: A related sulfur-containing compound with similar synthetic routes and biological activities.
Flavones: Oxygen-containing heterocycles with a wide range of biological activities.
The uniqueness of this compound lies in its sulfur atom, which imparts distinct chemical and biological properties compared to its oxygen-containing counterparts.
Properties
IUPAC Name |
3-hydroxythiochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTGKJNGMHFHCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CS2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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